2-(2-methoxyphenyl)-N-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-(2-methoxyphenyl)-N-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a naphthyl group, and an isoindole core
Preparation Methods
The synthesis of 2-(2-methoxyphenyl)-N-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor. This step often requires specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction. This step may involve the use of reagents like methoxybenzene and a suitable electrophile.
Introduction of the Naphthyl Group: The naphthyl group is attached via a coupling reaction, which may require a palladium catalyst and specific ligands to facilitate the reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-(2-methoxyphenyl)-N-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It is also used in the development of new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: In the medical field, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
2-(2-methoxyphenyl)-N-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares the methoxyphenyl and naphthyl groups but differs in its core structure.
Naphthalenediimide-based Metal–Organic Frameworks: These frameworks incorporate naphthalenediimide derivatives and exhibit photochromic behavior.
The unique combination of the isoindole core with the methoxyphenyl and naphthyl groups in this compound sets it apart from these similar compounds, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C26H18N2O4 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-naphthalen-2-yl-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C26H18N2O4/c1-32-23-9-5-4-8-22(23)28-25(30)20-13-11-18(15-21(20)26(28)31)24(29)27-19-12-10-16-6-2-3-7-17(16)14-19/h2-15H,1H3,(H,27,29) |
InChI Key |
CJNZDVSWJFFDCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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